molecular formula C8H9BrS B13318660 (4-Bromo-2-methylphenyl)methanethiol

(4-Bromo-2-methylphenyl)methanethiol

Cat. No.: B13318660
M. Wt: 217.13 g/mol
InChI Key: NGTPWYYUHLZCMW-UHFFFAOYSA-N
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Description

(4-Bromo-2-methylphenyl)methanethiol is an organic compound with the molecular formula C8H9BrS It is a derivative of thiol, characterized by the presence of a bromine atom and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-methylphenyl)methanethiol typically involves the bromomethylation of thiols. One efficient method uses paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as reagents . This method minimizes the generation of toxic byproducts and provides a high yield of the desired product. Another approach involves the use of dibromomethane and potassium carbonate (K2CO3) in basic media .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-methylphenyl)methanethiol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The compound can undergo reduction to form corresponding hydrocarbons.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used to oxidize the thiol group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products

    Substitution: Products depend on the substituent introduced.

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding hydrocarbons.

Scientific Research Applications

(4-Bromo-2-methylphenyl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-2-methylphenyl)methanethiol involves its interaction with molecular targets through its thiol group. Thiols are known to form covalent bonds with cysteine residues in proteins, affecting their function. This interaction can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C8H9BrS

Molecular Weight

217.13 g/mol

IUPAC Name

(4-bromo-2-methylphenyl)methanethiol

InChI

InChI=1S/C8H9BrS/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3

InChI Key

NGTPWYYUHLZCMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)CS

Origin of Product

United States

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